molecular formula C21H19FN6O B2442832 3-(4-fluorophenyl)-1-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide CAS No. 1448123-28-1

3-(4-fluorophenyl)-1-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide

Cat. No. B2442832
CAS RN: 1448123-28-1
M. Wt: 390.422
InChI Key: ODHJYQRLKPPOAX-UHFFFAOYSA-N
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Description

The compound “3-(4-fluorophenyl)-1-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide” is a complex organic molecule that contains several functional groups and structural features. It includes a pyrazole ring, a pyridine ring, a fluorophenyl group, and a carboxamide group. These groups are common in many pharmaceuticals and biologically active compounds, suggesting that this compound may have interesting biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and pyridine rings, the fluorophenyl group, and the carboxamide group. These groups would likely influence the compound’s reactivity and physical properties .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the pyrazole and pyridine rings, the fluorophenyl group, and the carboxamide group. For example, the pyrazole ring might undergo reactions at the nitrogen atoms, while the pyridine ring might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom might increase the compound’s lipophilicity, influencing its solubility and distribution in biological systems .

Scientific Research Applications

Antituberculosis Activity

3-(4-fluorophenyl)-1-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide has shown promise in antituberculosis activity. In a study, similar compounds were evaluated for their in vitro Mycobacterium smegmatis GyrB ATPase assay and Mycobacterium tuberculosis DNA gyrase super coiling assay. A compound with a similar structure demonstrated significant activity in these tests, suggesting potential use in tuberculosis treatment (Jeankumar et al., 2013).

Cytotoxic Activity Against Cancer Cells

Compounds structurally related to this compound have been studied for their cytotoxic activity against various human cancer cell lines. This includes lung (A549), breast (MCF-7), and liver (HepG2) cancer cells. The synthesis and evaluation of these compounds suggest their potential as anticancer agents (Hassan et al., 2015).

Inhibitory Activities

Research has been conducted on similar compounds for their inhibitory activities, such as 5-lipoxygenase inhibition. This is important for the development of anti-inflammatory and anticancer therapies. One study focused on synthesizing and evaluating novel pyrazolopyrimidines derivatives for these activities, indicating a potential application in these therapeutic areas (Rahmouni et al., 2016).

Applications in Fluorescence

The structural class to which this compound belongs has shown potential in fluorescence-based applications. A heteroatom-containing organic fluorophore related to this compound has been synthesized for use as a fluorescent pH sensor in solution and solid state, demonstrating its versatility in chemical sensing (Yang et al., 2013).

Future Directions

Given the interesting structural features of this compound, it could be a valuable subject for future research. Studies could explore its synthesis, reactivity, physical properties, and potential biological activity .

properties

IUPAC Name

5-(4-fluorophenyl)-2-methyl-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN6O/c1-27-20(14-19(25-27)15-5-7-16(22)8-6-15)21(29)24-11-13-28-12-9-18(26-28)17-4-2-3-10-23-17/h2-10,12,14H,11,13H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHJYQRLKPPOAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCN3C=CC(=N3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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